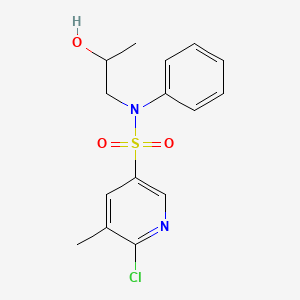
6-chloro-N-(2-hydroxypropyl)-5-methyl-N-phenylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2-hydroxypropyl)-5-methyl-N-phenylpyridine-3-sulfonamide, also known as ML315, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2012 and has since been extensively studied for its mechanism of action and biochemical effects.
作用機序
The mechanism of action of 6-chloro-N-(2-hydroxypropyl)-5-methyl-N-phenylpyridine-3-sulfonamide involves the inhibition of MPO and PTP1B. MPO is an enzyme that is involved in the production of reactive oxygen species (ROS) and is implicated in various inflammatory diseases. PTP1B is a phosphatase enzyme that is involved in the regulation of insulin signaling and glucose metabolism. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of MPO by this compound results in decreased production of ROS and decreased inflammation. Inhibition of PTP1B by this compound results in increased insulin sensitivity and improved glucose metabolism. These effects have potential therapeutic applications in various disease processes, including inflammation, diabetes, and cancer.
実験室実験の利点と制限
6-chloro-N-(2-hydroxypropyl)-5-methyl-N-phenylpyridine-3-sulfonamide has several advantages and limitations for lab experiments. One advantage is its specificity for MPO and PTP1B, which allows for targeted inhibition of these enzymes. Another advantage is its small size, which allows for easy delivery and penetration into cells. One limitation is its potential toxicity at high concentrations, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the study of 6-chloro-N-(2-hydroxypropyl)-5-methyl-N-phenylpyridine-3-sulfonamide. One direction is the development of more potent and selective inhibitors of MPO and PTP1B. Another direction is the investigation of the potential therapeutic applications of this compound in various disease processes, including inflammation, diabetes, and cancer. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects.
合成法
The synthesis of 6-chloro-N-(2-hydroxypropyl)-5-methyl-N-phenylpyridine-3-sulfonamide involves a series of chemical reactions that result in the formation of the final product. The method involves the use of various reagents and solvents, including chloroacetyl chloride, sodium sulfite, and pyridine. The synthesis process has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
6-chloro-N-(2-hydroxypropyl)-5-methyl-N-phenylpyridine-3-sulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have inhibitory effects on several enzymes, including myeloperoxidase (MPO) and protein tyrosine phosphatase 1B (PTP1B). These enzymes are involved in various disease processes, including inflammation, diabetes, and cancer.
特性
IUPAC Name |
6-chloro-N-(2-hydroxypropyl)-5-methyl-N-phenylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-11-8-14(9-17-15(11)16)22(20,21)18(10-12(2)19)13-6-4-3-5-7-13/h3-9,12,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIBHFBARZWWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(CC(C)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2441618.png)
![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441619.png)
![6-Azaspiro[3.4]octane-2-carbonitrile hcl](/img/structure/B2441622.png)
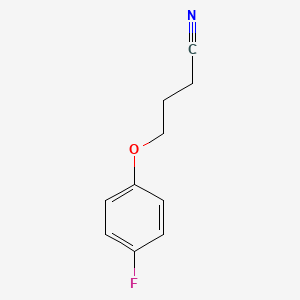
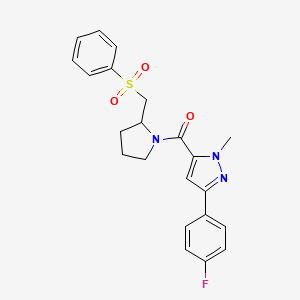
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2441627.png)
![1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2441628.png)
![N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2441629.png)
![methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B2441632.png)
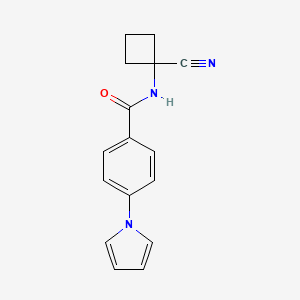
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2441634.png)
![N-benzoyl-N'-[4-(tert-butyl)phenyl]thiourea](/img/structure/B2441637.png)
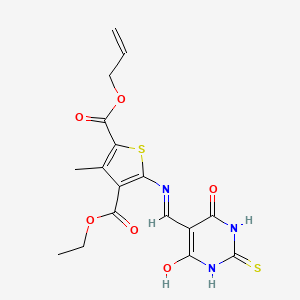
![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide](/img/structure/B2441640.png)